Adrenodoxin
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Overview
Description
Adrenodoxin is an iron-sulfur protein that plays a crucial role in the electron transport chain of mitochondrial cytochromes P450. It is involved in the biosynthesis of steroid hormones in mammals, acting as a one-electron carrier. This compound transfers electrons from NADPH-dependent this compound reductase to various cytochrome P450 enzymes, including CYP11A1 and CYP11B family enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenodoxin can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Fermentation processes are optimized to maximize the yield of the protein. The purification process involves multiple steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure high purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Adrenodoxin primarily undergoes redox reactions, acting as an electron donor in the electron transport chain. It transfers electrons to cytochrome P450 enzymes, facilitating various biochemical transformations, including hydroxylation reactions .
Common Reagents and Conditions: The electron transfer reactions involving this compound typically require NADPH as the electron donor and this compound reductase as the mediator. The reactions occur under physiological conditions, with specific pH and temperature requirements to maintain the stability and activity of the proteins involved .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific cytochrome P450 enzyme it interacts with. For example, in the case of CYP11A1, the product is pregnenolone, a precursor for various steroid hormones. For CYP11B enzymes, the products include cortisol and aldosterone .
Scientific Research Applications
Adrenodoxin has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study electron transfer mechanisms and protein-protein interactions. In biology, this compound is essential for understanding steroidogenesis and the regulation of steroid hormone biosynthesis. In medicine, it is studied for its role in adrenal gland function and potential implications in adrenal disorders. Industrially, this compound is used in the production of steroid hormones and in biotechnological applications involving cytochrome P450 enzymes .
Mechanism of Action
Adrenodoxin exerts its effects by transferring electrons from NADPH-dependent this compound reductase to cytochrome P450 enzymes. This electron transfer is crucial for the catalytic activity of cytochrome P450 enzymes, enabling them to carry out various biochemical transformations. The interaction between this compound and cytochrome P450 enzymes involves specific binding sites and conformational changes that facilitate efficient electron transfer .
Comparison with Similar Compounds
Adrenodoxin is unique among iron-sulfur proteins due to its specific role in the electron transport chain of mitochondrial cytochromes P450. Similar compounds include ferredoxins and flavodoxins, which also function as electron carriers but differ in their structure and specific roles. Ferredoxins, for example, are involved in a broader range of electron transfer processes, including photosynthesis and nitrogen fixation. Flavodoxins, on the other hand, are flavoproteins that participate in various redox reactions in bacteria and plants .
Properties
CAS No. |
12687-22-8 |
---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
0 |
Synonyms |
Adrenodoxin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.